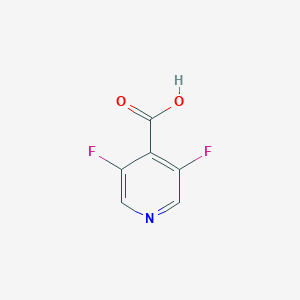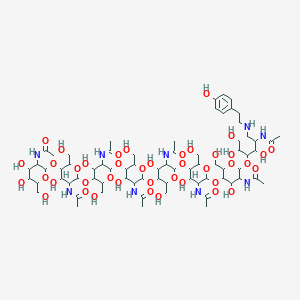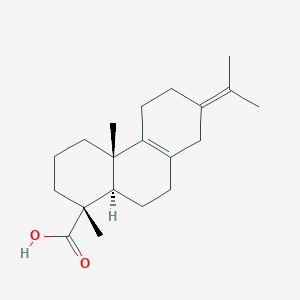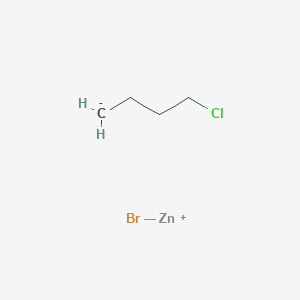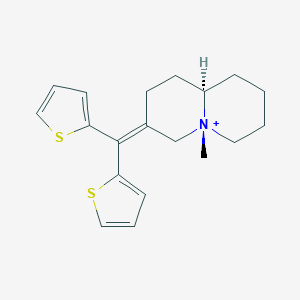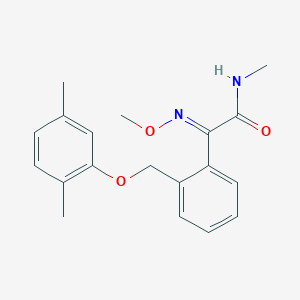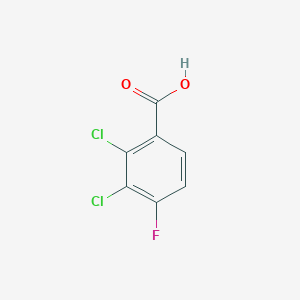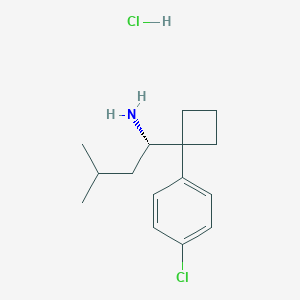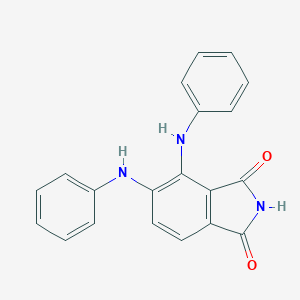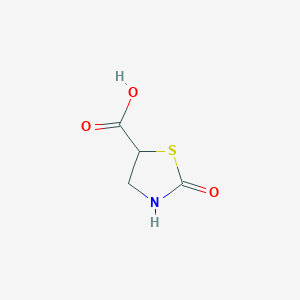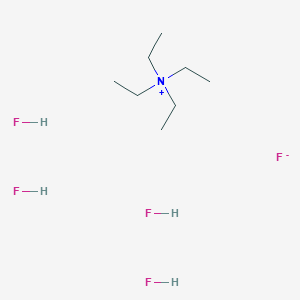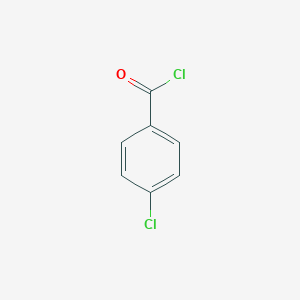
4-クロロベンゾイルクロリド
概要
説明
4-Chlorobenzoyl chloride, also known as 4-chlorobenzoyl chloride, is an organic compound that is used in the synthesis of a variety of organic compounds. It is a colorless, crystalline, and volatile liquid with a pungent odor. 4-Chlorobenzoyl chloride is a reagent used in a variety of organic synthesis reactions, including the synthesis of pharmaceuticals and other organic compounds, such as dyes and pigments. It is also used in the synthesis of a variety of other compounds, including polymers and other materials.
科学的研究の応用
4-クロロベンゾイルCoAの合成
4-クロロベンゾイルクロリド: は、4-クロロベンゾイルCoAの合成に利用されます。 この反応は通常、化合物と補酵素A(CoA)をKHCO3緩衝液中で反応させることから始まります . 生じた4-クロロベンゾイルCoAは、生化学的研究、特に塩素化芳香族化合物を含む代謝経路の調査において重要な中間体です。
ベンゼンのアシル化
有機合成において、4-クロロベンゾイルクロリドはベンゼンのアシル化剤として機能します。 このプロセスは、12タングストリン酸(DTPA)、DTPA/K-10クレイ、硫酸ジルコニアなどのさまざまな固体酸触媒によって触媒される可能性があります . アシル化反応は、医薬品や農薬業界で価値のあるさまざまな芳香族ケトンを生成する上で基本的なものです。
アリロキシアセチル誘導体の調製
この化合物は、1-アリロキシアセチル-4-(4-クロロベンゾイル)-セミカルバジドの調製にも使用されます . これらの誘導体は、抗菌作用や抗炎症作用など、潜在的な生物活性のために注目されています。
ジメトキシナフタレン誘導体の合成
研究者は、1-(4-クロロベンゾイル)-2,7-ジメトキシナフタレンの合成に4-クロロベンゾイルクロリドを使用しています . これらのナフタレン誘導体は、有機発光ダイオード(OLED)やその他の電子材料の開発など、さまざまな用途について研究されています。
医薬品の中間体
医薬品合成の中間体として、4-クロロベンゾイルクロリドはさまざまな医薬品の製造に関与しています。 これは、構造の一部にクロロベンゾイル部分を持つ化合物の合成に特に役立ちます .
固体酸触媒に関する研究
この化合物は、固体酸触媒の有効性を研究する上で重要な役割を果たします。 4-クロロベンゾイルクロリドをさまざまな触媒との反応で使用することで、研究者は触媒活性を評価および比較することができます。これは、産業化学プロセスにとって不可欠です .
材料科学における用途
材料科学において、4-クロロベンゾイルクロリドは材料の表面特性を改質するために使用できます。 これは、疎水性表面の生成や、ポリマーやコーティングの機能化に特に関連しています .
環境研究
最後に、4-クロロベンゾイルクロリドは、塩素化有機化合物の分解を理解するための環境研究で使用されます。 その反応性と分解生成物は、同様の汚染物質の環境運命に関する洞察を提供できます .
Safety and Hazards
4-Chlorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
The primary target of 4-Chlorobenzoyl chloride is 4-chlorobenzoyl CoA ligase , an enzyme found in certain bacteria such as Alcaligenes sp. AL3007 . This enzyme plays a crucial role in the metabolism of aromatic compounds.
Mode of Action
4-Chlorobenzoyl chloride interacts with its target by serving as a substrate for the 4-chlorobenzoyl CoA ligase. The enzyme catalyzes the ligation of 4-Chlorobenzoyl chloride to Coenzyme A (CoA), forming 4-chlorobenzoyl CoA . This reaction is part of the degradation pathway of aromatic compounds in bacteria.
Biochemical Pathways
The formation of 4-chlorobenzoyl CoA is a key step in the degradation of aromatic compounds. This compound is further metabolized through a series of reactions, leading to the production of simpler molecules that can be utilized by the bacteria for energy and growth .
Result of Action
The action of 4-Chlorobenzoyl chloride results in the breakdown of aromatic compounds, contributing to the detoxification of these potentially harmful substances in the environment. In organisms capable of metabolizing this compound, it may also serve as a source of energy and carbon .
Action Environment
Environmental factors can significantly influence the action of 4-Chlorobenzoyl chloride. For instance, the compound is moisture sensitive , and contact with water can lead to the release of toxic gases . Therefore, the compound’s action, efficacy, and stability can be affected by the presence of water and the overall moisture levels in the environment.
生化学分析
Biochemical Properties
4-Chlorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various biologically active compounds. It interacts with enzymes such as acyltransferases, which facilitate the transfer of the acyl group from 4-chlorobenzoyl chloride to other molecules . This interaction is crucial in the formation of acylated derivatives that are essential in biochemical pathways. Additionally, 4-chlorobenzoyl chloride can react with proteins and other biomolecules, forming covalent bonds that modify their structure and function .
Cellular Effects
The effects of 4-chlorobenzoyl chloride on cells and cellular processes are profound. It can influence cell signaling pathways by modifying key signaling proteins through acylation . This modification can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, 4-chlorobenzoyl chloride has been shown to affect the expression of genes involved in inflammatory responses and metabolic pathways . These changes can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-chlorobenzoyl chloride exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by acylating their active sites, thereby altering their catalytic activity . This compound can also induce changes in gene expression by modifying transcription factors and other regulatory proteins . The acylation of these proteins can lead to the activation or repression of specific genes, influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chlorobenzoyl chloride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade in the presence of water, releasing hydrochloric acid . Long-term exposure to 4-chlorobenzoyl chloride can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important considerations in experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 4-chlorobenzoyl chloride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that high doses of 4-chlorobenzoyl chloride can cause tissue damage, inflammation, and oxidative stress in animal models . These threshold effects highlight the importance of careful dosage selection in experimental studies to avoid toxicity.
Metabolic Pathways
4-Chlorobenzoyl chloride is involved in several metabolic pathways, including the synthesis of acyl-CoA derivatives. It interacts with enzymes such as acyl-CoA synthetases, which catalyze the formation of 4-chlorobenzoyl-CoA . This intermediate can then enter various metabolic pathways, influencing metabolic flux and metabolite levels. The presence of 4-chlorobenzoyl chloride can also affect the activity of other enzymes and cofactors involved in these pathways .
Transport and Distribution
Within cells and tissues, 4-chlorobenzoyl chloride is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 4-chlorobenzoyl chloride can also influence its accumulation in tissues, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 4-chlorobenzoyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects. For example, 4-chlorobenzoyl chloride may be directed to the nucleus, where it can modify transcription factors and influence gene expression .
特性
IUPAC Name |
4-chlorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIDDEGICSMIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051619 | |
| Record name | 4-Chlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; mp = 12-14 deg C; [Acros Organics MSDS] | |
| Record name | 4-Chlorobenzoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20020 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.05 [mmHg] | |
| Record name | 4-Chlorobenzoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20020 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
122-01-0 | |
| Record name | 4-Chlorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UQ7JCV2YP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Chlorobenzoyl chloride?
A1: The molecular formula of 4-Chlorobenzoyl chloride is C₇H₄Cl₂O, and its molecular weight is 175.01 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 4-Chlorobenzoyl chloride?
A2: Common spectroscopic techniques for characterizing 4-Chlorobenzoyl chloride include: * NMR Spectroscopy: ¹H NMR and ¹³C NMR provide information about the hydrogen and carbon atoms in the molecule, respectively, confirming its structure. [] * IR Spectroscopy: IR spectroscopy identifies functional groups present in the molecule, such as the carbonyl group (C=O) and the C-Cl bond. [, , ] * Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, providing further structural confirmation. [, , ]
Q3: Can you describe a common synthetic route for 4-Chlorobenzoyl chloride?
A3: A common synthesis involves the reaction of 4-chlorotoluene with chlorine gas, followed by hydrolysis. This method results in a high yield (94.6%) and purity (99.3%) of 4-Chlorobenzoyl chloride. []
Q4: What is the primary reactive site in 4-Chlorobenzoyl chloride?
A4: The acyl chloride group (-COCl) is the most reactive site in 4-Chlorobenzoyl chloride. It readily undergoes nucleophilic acyl substitution reactions.
Q5: How is 4-Chlorobenzoyl chloride utilized in organic synthesis?
A5: 4-Chlorobenzoyl chloride serves as a versatile building block for various organic compounds: * Synthesis of Amides: It reacts with amines to form amides, a reaction exploited in synthesizing pharmaceuticals like bezafibrate [], dimethomorph [], and potential anticancer agents. [, ] * Synthesis of Esters: It reacts with alcohols to form esters, illustrated by the synthesis of quinolin-8-yl 4-chlorobenzoate, a compound with potential antitumor properties. [] * Synthesis of 1,3,4-Oxadiazoles: It plays a key role in synthesizing various 1,3,4-oxadiazole derivatives, a class of heterocyclic compounds known for diverse biological activities. [, , , ] * Formation of Benzobisthiazoles: Condensation reactions with substituted terephthalic acids produce benzobisthiazoles, polymers with high thermal stability. []
Q6: Can 4-Chlorobenzoyl chloride be used in Friedel-Crafts reactions?
A6: Yes, it acts as an acylating agent in Friedel-Crafts acylation reactions. For example, it reacts with benzene in the presence of a catalyst like sulfated zirconia to produce 4-chlorobenzophenone, a valuable intermediate in organic synthesis. []
Q7: How do structural modifications of compounds derived from 4-Chlorobenzoyl chloride impact their biological activity?
A7: SAR studies have shown that modifying the substituents on the aromatic ring or the acyl group can significantly influence biological activity: * Electron-withdrawing groups: The presence of a chlorine atom at the para position of the benzoyl group often enhances the biological activity of the resulting compounds, such as in anticancer agents. [, ] * Lipophilicity: Increasing the lipophilicity of the molecule by introducing alkyl or alkoxy groups can improve membrane permeability and potentially enhance biological activity, as seen in CNS depressants. [] * Steric factors: The size and orientation of substituents can impact the compound's ability to interact with its target, influencing its activity and selectivity. []
Q8: Has computational chemistry been employed to study 4-Chlorobenzoyl chloride and its derivatives?
A8: Yes, computational methods like Density Functional Theory (DFT) and Molecular Dynamics simulations have provided valuable insights: * Molecular Geometry Optimization: DFT calculations help determine the optimized geometry of the molecule and its derivatives. [] * Molecular Orbital Analysis: Frontier Molecular Orbital (HOMO-LUMO) analysis predicts reactivity and electronic properties. [] * Molecular Docking: Docking studies predict the binding mode and interactions of 4-Chlorobenzoyl chloride derivatives with their target proteins, aiding in drug design. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

